去氨基氯 (S)-氟西汀

描述

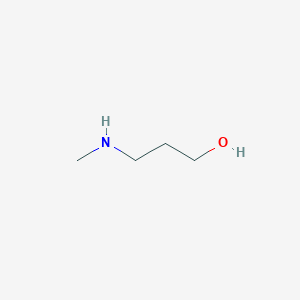

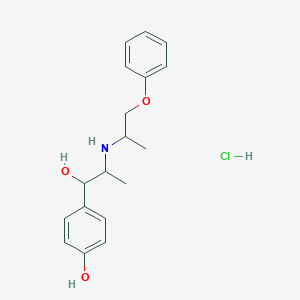

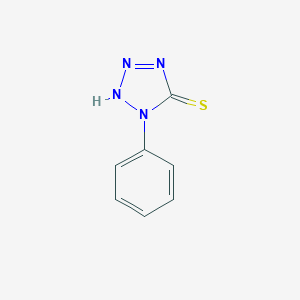

Desamino Chloro (S)-Fluoxetine is not directly mentioned in the provided papers. However, the papers do discuss related compounds, such as Fluoxetine and its effects, as well as the synthesis of desamino analogues of certain peptides. Fluoxetine is a well-known antidepressant drug that belongs to the selective serotonin reuptake inhibitor (SSRI) class. It is used to treat a variety of conditions, including depression, obsessive-compulsive disorder, and panic attacks. The compound is characterized by its trifluoromethyl phenoxy phenylpropylamine structure .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and stepwise or fragment-condensation procedures. For instance, the synthesis of desamino-[2-p-fluorophenylalanine]oxytocin involved intermediates containing S-acetamidomethyl-cysteine, with the S-protecting groups being removed by iodine, which also facilitated the formation of the disulfide bridge . Although the synthesis of Desamino Chloro (S)-Fluoxetine is not explicitly described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of Fluoxetine consists of a phenylpropylamine core with a trifluoromethyl group and a phenoxy substituent. The presence of the trifluoromethyl group is significant as it influences the biological activity and metabolic stability of the drug . In the case of the desamino analogues discussed in the second paper, the removal of the amino group and the inclusion of a fluorophenylalanine residue are key structural changes that could affect the compound's activity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of peptide analogues, as mentioned in the second paper, include the formation of disulfide bridges, which are crucial for the biological activity of peptide hormones. The use of iodine in the deprotection step indicates a redox reaction that simultaneously removes the protecting group and forms the disulfide bond . The specific chemical reactions for Desamino Chloro (S)-Fluoxetine are not detailed, but it can be inferred that similar redox reactions may be involved in its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fluoxetine are influenced by its molecular structure, particularly the trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The drug's ability to cross the blood-brain barrier and its interaction with the serotonin transporter are key properties related to its antidepressant effects . The desamino analogues of peptides, as synthesized in the second paper, would have altered properties due to the absence of the amino group and the presence of the fluorophenylalanine residue, which could affect their solubility, receptor binding, and overall biological activity .

科学研究应用

药效学和药代动力学概述

去氨基氯 (S)-氟西汀作为氟西汀的衍生物,具有相同的主要作用机制,即通过有效且选择性地抑制神经元对血清素的再摄取来增强血清素能神经传递。人体代谢会产生活性代谢物,这些代谢物也会抑制血清素再摄取,促进稳态血浆浓度的长期维持。这一特性突出了其在抑郁症治疗中的应用,其治疗效果与其他抗抑郁药(如丙咪嗪、阿米替林和多塞平)相当 (Benfield, Heel, & Lewis, 1986)。

超越抑郁症的治疗潜力

氟西汀(去氨基氯 (S)-氟西汀的母体化合物)已显示出对除单相抑郁症以外的一系列疾病的治疗潜力。初步数据表明其在强迫症中具有疗效,并可能用于管理身体疾病患者(如 HIV/AIDS、糖尿病或中风患者)的抑郁症状。这种多功能性表明该化合物在与血清素失调相关的疾病中具有更广泛的治疗应用 (Cheer & Goa, 2001)。

新颖的药理作用

对氟西汀的研究揭示了其新颖的药理作用,如免疫调节作用,表明其有可能以好坏两种方式改变免疫系统功能。这开辟了新的研究途径,探讨去氨基氯 (S)-氟西汀如何利用这些特性来治疗免疫缺陷或失调的病理 (Di Rosso, Palumbo, & Genaro, 2016)。

生态毒理学观点

氟西汀的生态毒理学进一步提供了对水生生物环境暴露危害的见解,表明需要进一步调查去氨基氯 (S)-氟西汀衍生物的环境影响。尽管基于当前的暴露水平,它主要被认为对水生生物的风险较低,但其独特的行为和机制毒性特征需要进行全面的风险表征 (Brooks et al., 2003)。

安全和危害

属性

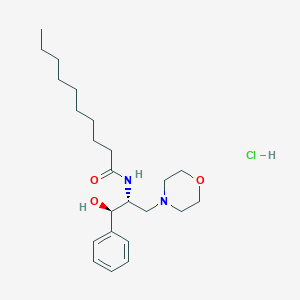

IUPAC Name |

1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPIMWRKIKTDPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446603 | |

| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desamino Chloro (S)-Fluoxetine | |

CAS RN |

114446-51-4 | |

| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114446-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

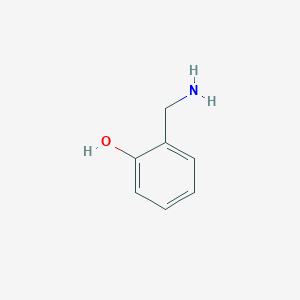

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)